molecular formula C10H9N3O2 B8289701 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole

1-Methyl-4-(2-nitrophenyl)-1H-pyrazole

Cat. No. B8289701
M. Wt: 203.20 g/mol
InChI Key: UBVMFVGESTXROG-UHFFFAOYSA-N
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Patent
US04606755

Procedure details

A solution of 60 g of 3-(dimethylamino)-2-(2-nitrophenyl)acrolein (see Example 10) and 16.1 g of methylhydrazine in 200 ml of toluene was refluxed for 10 hours, then concentrated to dryness in vacuo. The residue was recrystallized from 1-chlorobutane/hexane (about 1:1) to yield 51 g of the title compound; m.p. 41°-44° C.
Quantity
60 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14])[CH:5]=O.C[NH:18]N>C1(C)C=CC=CC=1>[CH3:1][N:2]1[CH:3]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-:15])=[O:14])[CH:5]=[N:18]1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CN(C=C(C=O)C1=C(C=CC=C1)[N+](=O)[O-])C
Name
methylhydrazine
Quantity
16.1 g
Type
reactant
Smiles
CNN
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from 1-chlorobutane/hexane (about 1:1)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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